Calcium, dichloro(5-chloro-2-methyl-3(2H)-isothiazolone-O)-, mixt. with dichloro(2-methyl-3(2H)-isothiazolone-O)calcium

Description

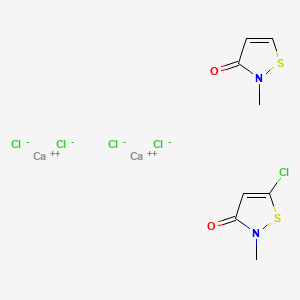

This compound (CAS 50815-77-5) is a calcium-based mixture of two dichlorinated isothiazolone derivatives: 5-chloro-2-methyl-3(2H)-isothiazolone and 2-methyl-3(2H)-isothiazolone. Isothiazolinones are heterocyclic compounds widely used as biocides, preservatives, and antimicrobial agents due to their ability to inhibit microbial growth by disrupting cellular enzymes and membrane integrity . The calcium salt formulation enhances stability and solubility in industrial applications, such as coatings, adhesives, and water treatment systems. The combination of chlorinated and non-chlorinated isothiazolinones in this mixture aims to balance broad-spectrum efficacy with reduced toxicity, a critical consideration given increasing regulatory scrutiny on biocides .

Properties

CAS No. |

50815-77-5 |

|---|---|

Molecular Formula |

C8H9Ca2Cl5N2O2S2 |

Molecular Weight |

486.7 g/mol |

IUPAC Name |

dicalcium;5-chloro-2-methyl-1,2-thiazol-3-one;2-methyl-1,2-thiazol-3-one;tetrachloride |

InChI |

InChI=1S/C4H4ClNOS.C4H5NOS.2Ca.4ClH/c1-6-4(7)2-3(5)8-6;1-5-4(6)2-3-7-5;;;;;;/h2H,1H3;2-3H,1H3;;;4*1H/q;;2*+2;;;;/p-4 |

InChI Key |

JSVFEAYHGZMFLS-UHFFFAOYSA-J |

Canonical SMILES |

CN1C(=O)C=CS1.CN1C(=O)C=C(S1)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Ca+2].[Ca+2] |

Related CAS |

55965-87-2 |

Origin of Product |

United States |

Preparation Methods

Chemical Background and Molecular Structure

- Molecular Formula: C8H9Ca2Cl5N2O2S2

- Molecular Weight: 486.72 g/mol

- CAS Number: 50815-77-5

The compound is a mixture of two calcium salts of dichlorinated isothiazolones:

| Component | Chemical Name | Key Features |

|---|---|---|

| I | Calcium dichloro(5-chloro-2-methyl-3(2H)-isothiazolone-O) | Chlorinated at 5-position, calcium salt form |

| II | Calcium dichloro(2-methyl-3(2H)-isothiazolone-O) | Non-chlorinated at 5-position, calcium salt form |

The mixture typically contains these two species in a defined ratio and is stabilized by calcium coordination.

Preparation Methods

Detailed Synthetic Steps

Preparation of 2-Methyl-3-Isothiazolone and 5-Chloro-2-Methyl-3-Isothiazolone

- Starting from β,β'-dithio-N,N-dimethyldipropionamide , a halogenating agent such as sulfuryl chloride (SO2Cl2) is added dropwise to a slurry of the disulfide-amide in an inert solvent like ethylene dichloride at 10–15 °C.

- The reaction mixture is stirred overnight at room temperature (20–25 °C) to ensure complete cyclization and halogenation, yielding a mixture of 2-methyl-3-isothiazolone and 5-chloro-2-methyl-3-isothiazolone.

- The stoichiometry of sulfuryl chloride controls the degree of halogenation:

Chlorination and Purification

- Chlorine gas can also be bubbled into an ethyl acetate solution of mercapto-amide precursors to effect chlorination and ring closure.

- The reaction is carefully controlled to avoid formation of impurities such as 4,5-dichloro-2-methyl-4-isothiazolin-3-one.

- Centrifugation and washing steps remove nitrosamine impurities, reducing them to below 5 ppm.

Formation of Calcium Salt Mixture

- The chlorinated isothiazolone mixture is reacted with calcium chloride or calcium salts under aqueous conditions.

- The calcium ions coordinate with the oxygen atoms of the isothiazolone rings, forming the calcium salt complex.

- The resulting mixture contains both calcium dichloro(5-chloro-2-methyl-3-isothiazolone-O) and calcium dichloro(2-methyl-3-isothiazolone-O) in a defined ratio, typically around 3:1 (5-chloro to non-chloro).

Summary Data Table of Preparation Parameters

Research Results and Analysis

- The patented processes show that controlling halogenation stoichiometry and reaction conditions is critical to minimize impurities and obtain the desired isothiazolone mixture free of 4,5-dichloro-2-methyl-4-isothiazolin-3-one, which is undesirable.

- The calcium salt formation is a straightforward neutralization/complexation step, but the ratio of components and purity depend heavily on the initial chlorination step.

- Analytical techniques such as NMR and IR spectroscopy confirm the identity and purity of the isothiazolone mixture.

- The mixture ratio (3:1 for 5-chloro to 2-methyl isothiazolone) is consistent across industrial preparations and is critical for biocidal efficacy.

Chemical Reactions Analysis

Types of Reactions

Dicalcium; 5-chloro-2-methyl-1,2-thiazol-3-one; 2-methyl-1,2-thiazol-3-one; tetrachloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole rings to their corresponding dihydro derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole rings .

Scientific Research Applications

Dicalcium; 5-chloro-2-methyl-1,2-thiazol-3-one; 2-methyl-1,2-thiazol-3-one; tetrachloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential antimicrobial properties and its ability to inhibit certain enzymes.

Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and enzyme-inhibiting properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of dicalcium; 5-chloro-2-methyl-1,2-thiazol-3-one; 2-methyl-1,2-thiazol-3-one; tetrachloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Isothiazolinone derivatives share structural similarities but differ in substituents, bioactivity, and safety profiles. Below is a comparative analysis of key compounds:

Table 1: Comparative Analysis of Isothiazolinone Derivatives

Key Findings:

Structural and Functional Differences: Chlorination: The presence of chlorine at the C5 position (e.g., 26172-55-4 and 50815-77-5) enhances antimicrobial potency but increases toxicity compared to non-chlorinated derivatives like MI (2682-20-4) . Calcium Salt vs. Free Forms: The calcium-bound mixture (50815-77-5) offers improved stability in aqueous systems compared to free mixtures (55965-84-9), reducing volatility and degradation .

Efficacy: Chlorinated derivatives (e.g., 50815-77-5, 26172-55-4) exhibit broader-spectrum activity against bacteria, fungi, and algae. However, non-chlorinated MI (2682-20-4) is less effective against Gram-negative bacteria .

In contrast, the calcium mixture (50815-77-5) is permitted at higher concentrations (<50 ppm) in industrial settings, reflecting its lower dermal absorption . Benzisothiazolinone (2634-33-5) has stricter limits (<500 ppm) due to carcinogenic concerns, limiting its use to non-consumer applications .

Environmental Impact: Chlorinated isothiazolinones (e.g., 26172-55-4) show higher aquatic toxicity (LC50 < 1 mg/L for fish) than non-chlorinated derivatives, necessitating careful disposal in water treatment systems .

Research and Development Insights

- Synthesis: The calcium-bound mixture (50815-77-5) is synthesized via halogenation of isothiazolinone precursors followed by calcium salt formation, a process optimized for industrial scalability .

- Bioactivity Studies : Comparative studies show that 50815-77-5 achieves microbial inhibition at 10–20 ppm, outperforming MI (required at 50–100 ppm) but with comparable efficacy to 55965-84-9 .

- Stability: The calcium salt formulation exhibits a pH tolerance range of 4–9, making it suitable for diverse industrial formulations, whereas free isothiazolinones degrade rapidly under alkaline conditions .

Biological Activity

Calcium dichloro(5-chloro-2-methyl-3(2H)-isothiazolone-O) mixed with dichloro(2-methyl-3(2H)-isothiazolone-O)calcium, commonly referred to as CMIT/MIT, is a biocide widely utilized in various industrial applications. This compound exhibits significant biological activity, particularly in antimicrobial and antifungal properties, making it valuable in preserving products across multiple sectors, including cosmetics, paints, and detergents. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Isothiazolinones, including CMIT and MIT, possess a five-membered heterocyclic ring structure featuring an endo-cyclic sulfur atom. This unique structure contributes to their biological activity. The mechanism of action primarily involves the electrophilic nature of these compounds, which allows them to react with thiol groups in proteins. This reaction inhibits cellular metabolism and enzymatic functions, leading to microbial cell death.

- Electrophilic Reaction : CMIT/MIT react with thiol-containing compounds (e.g., glutathione) to form disulfide derivatives.

- Cellular Inhibition : The reaction disrupts key cellular functions, resulting in growth inhibition within minutes and cell death within hours .

- Broad Spectrum Activity : Effective against bacteria such as Escherichia coli and fungi like Schizosaccharomyces pombe.

Biocidal Efficacy

The efficacy of CMIT/MIT as a biocide has been extensively studied. A notable study evaluated the minimum inhibitory concentrations (MICs) of these compounds against various microorganisms:

| Microorganism | MIC (μg/mL) CMIT | MIC (μg/mL) MIT |

|---|---|---|

| Escherichia coli | 0.5 | 41 |

| Schizosaccharomyces pombe | 2.6 | 245 |

These results indicate that CMIT exhibits significantly lower MIC values compared to MIT, highlighting its superior biocidal activity .

Toxicological Profile

While CMIT/MIT is effective as a biocide, it also raises concerns regarding toxicity. Research has shown that exposure to these compounds can lead to cytotoxic effects in human cell lines:

- Neurotoxicity : A study found that CMIT/MIT induced cell death in cultured neurons through activation of specific signaling pathways .

- Cellular Morphological Changes : In human liver (HepG2) cells, exposure resulted in significant alterations consistent with necrosis .

Toxicity Overview

- Acute Toxicity : High reactivity can lead to rapid cellular damage.

- Chronic Effects : Potential for long-term effects on human health and the environment due to bioaccumulation.

Case Study 1: Industrial Application

A case study assessed the effectiveness of CMIT/MIT in preserving water-based paints. The study demonstrated that formulations containing these isothiazolinones significantly reduced microbial contamination over a six-month period, confirming their utility as effective preservatives in industrial applications.

Case Study 2: Cosmetic Products

Another investigation focused on the use of CMIT/MIT in cosmetic formulations. It was found that these compounds not only inhibited microbial growth but also maintained product stability over time, although concerns regarding skin sensitization were raised .

Q & A

Q. How can researchers distinguish between the two components in the calcium dichloroisothiazolone mixture?

Methodological Answer:

- Analytical Techniques : Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to separate and identify the 5-chloro-2-methyl-3(2H)-isothiazolone (CAS 57373-19-0) and 2-methyl-3(2H)-isothiazolone (CAS 57373-20-3) based on their distinct molecular weights and retention times.

- Spectroscopic Confirmation : Employ nuclear magnetic resonance (NMR) to resolve structural differences, particularly the presence/absence of the chlorine substituent in the 5-position (C-5) of the isothiazolone ring .

- Reference Standards : Cross-validate results with commercially available pure standards (e.g., from reagent catalogs like Kanto Chemicals) to ensure accuracy .

Q. What safety protocols are critical when handling this mixture in laboratory settings?

Methodological Answer:

- Containment : Use fume hoods and personal protective equipment (PPE) such as nitrile gloves and chemical-resistant aprons due to potential respiratory and dermal toxicity .

- Decontamination : Neutralize spills with 10% sodium bicarbonate solution, followed by absorption with inert materials (e.g., vermiculite).

- Documentation : Maintain Safety Data Sheets (SDS) for both components, noting their 100% concentration in the mixture and lack of EC number classification .

Advanced Research Questions

Q. How can researchers design experiments to study the synergistic effects of the two isothiazolone derivatives in antimicrobial applications?

Methodological Answer:

- Experimental Design :

- Dose-Response Assays : Compare individual and combined minimum inhibitory concentrations (MICs) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., Bacillus subtilis) bacteria.

- Time-Kill Kinetics : Monitor microbial viability over 24-hour periods using colony-forming unit (CFU) counts.

- Mechanistic Studies : Apply fluorescent probes (e.g., propidium iodide) to assess membrane disruption via flow cytometry .

Q. What advanced techniques can resolve contradictions in stability data for this mixture under varying pH conditions?

Methodological Answer:

- Controlled Degradation Studies :

| pH | Temperature | Analytical Method | Key Stability Metrics |

|---|---|---|---|

| 3.0–5.0 | 25°C | UV-Vis spectroscopy (λ = 270 nm) | Degradation half-life (t₁/₂) |

| 7.0–9.0 | 40°C | HPLC-MS | Formation of hydrolyzed byproducts (e.g., sulfonic acids) |

Q. How can researchers integrate this mixture into membrane separation technologies for water treatment?

Methodological Answer:

- Process Design :

- Membrane Functionalization : Immobilize the mixture onto polyethersulfone (PES) membranes via covalent bonding (e.g., using silane coupling agents).

- Performance Metrics : Evaluate biofilm inhibition efficiency using confocal laser scanning microscopy (CLSM) and hydraulic resistance measurements.

- CRDC Alignment : Align with subclass RDF2050104 (membrane and separation technologies) by optimizing flux rates and antifouling properties under simulated industrial conditions .

Methodological Best Practices

Q. What training is recommended for researchers new to working with halogenated isothiazolones?

- Coursework : Complete chemical biology methods courses (e.g., CHEM/IBiS 416) to master advanced techniques like synthetic organic chemistry and toxicity assays .

- Mentorship : Engage in quarterly meetings with primary and secondary mentors to refine experimental design and troubleshoot stability issues .

Q. How should contradictory data on environmental fate (e.g., photolysis vs. hydrolysis) be addressed?

- Multivariate Analysis : Design experiments varying UV intensity, aqueous solubility, and dissolved organic matter (DOM) to isolate dominant degradation pathways.

- Field Validation : Compare lab results with microcosm studies simulating natural aquatic systems, referencing DOE atmospheric chemistry frameworks for pollutant fate modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.